molecular formula C8H14Cl3O5P B13959930 Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, acetate CAS No. 5952-42-1

Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, acetate

Cat. No.: B13959930
CAS No.: 5952-42-1
M. Wt: 327.5 g/mol
InChI Key: GRTYKGBPJIPJNZ-UHFFFAOYSA-N
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Description

[1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester is an organophosphorus compound characterized by the presence of an acetyloxy group, a trichloroethyl group, and a phosphonic acid diethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester typically involves the reaction of trichloroacetaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.

    Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the trichloroethyl group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Phosphonic acid derivatives.

    Substitution: Various substituted phosphonic acid esters.

    Oxidation and Reduction: Modified phosphonic acid esters with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of other organophosphorus compounds and as a protecting group for alcohols.

Biology

In biological research, this compound may be used to study enzyme interactions and as a potential inhibitor of certain enzymatic pathways. Its unique structure allows it to interact with biological molecules in specific ways.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. For example, they may act as enzyme inhibitors or as part of drug delivery systems.

Industry

Industrially, [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester can be used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can act as a leaving group in enzymatic reactions, while the trichloroethyl group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of the target molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid methyl ester
  • [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid ethyl ester
  • [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid isopropyl ester

Uniqueness

Compared to similar compounds, [1-(Acetyloxy)-2,2,2-trichloroethyl]-phosphonic acid diethyl ester has unique properties due to the presence of the diethyl ester group. This can influence its solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications in research and industry.

Biological Activity

Phosphonic acid derivatives, particularly those containing trichloroethyl moieties, have garnered attention due to their biological activities and applications in various fields, including agriculture and medicine. This article focuses on the compound Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, acetate , exploring its biological activity through a review of existing literature and research findings.

Chemical Structure and Properties

The compound is structurally characterized by a phosphonic acid group attached to a trichloro-1-hydroxyethyl moiety. Its molecular formula is C₈H₁₄Cl₃O₅P. The presence of the trichloroethyl group is significant as it influences both the chemical reactivity and biological interactions of the compound.

Phosphonic acids are known to function as inhibitors of serine hydrolases , including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition mechanism typically involves the phosphorylation of the active site serine residue in these enzymes, leading to irreversible enzyme inactivation. This property is particularly relevant in the context of neurotoxicology and pesticide development.

Inhibition Studies

Recent studies have demonstrated that phosphonic acid derivatives exhibit varying degrees of inhibition against AChE. For instance:

  • IC₅₀ values for several phosphonates have been reported:
    • Metrifonate: IC₅₀ = 0.103 µM
    • Other aminophosphonates show similar or lower IC₅₀ values indicating potent inhibitory effects on AChE activity .

Toxicological Studies

The biological activity of phosphonic acid derivatives has been extensively studied in various animal models. Key findings include:

  • Neurotoxicity : In vivo studies indicate that exposure to trichlorfon (a related compound) leads to significant cholinergic toxicity characterized by cholinesterase inhibition .
  • Reproductive Effects : Research has shown that exposure to trichlorfon can affect reproductive parameters in animals, such as estradiol production and ovarian follicle health .

Case Studies

  • Aquaculture Applications : Trichlorfon has been widely used in fish farming to control parasitic infections. Studies on fish species such as Pacu (Piractus mesopotamicus) demonstrated bioconcentration of trichlorfon, raising concerns about environmental persistence and potential toxicity .
  • Veterinary Medicine : In veterinary contexts, trichlorfon has been used for treating ectoparasites in livestock. However, its application is closely monitored due to its neurotoxic potential .

Environmental Impact

The environmental degradation of phosphonic acids like trichlorfon results in transformation products that may retain biological activity. For example:

  • Dichlorvos : A degradation product of trichlorfon is dichlorvos, which also exhibits cholinesterase inhibitory activity. This raises concerns regarding the cumulative effects of these compounds in ecosystems .

Data Summary Table

Property/EffectObservationReference
Chemical StructureC₈H₁₄Cl₃O₅PPubChem
AChE Inhibition IC₅₀0.103 µM for metrifonateMDPI
NeurotoxicitySignificant cholinesterase inhibition observedWHO Pesticides Series
BioconcentrationDetected in Pacu at significant levelsResearchGate
Reproductive EffectsAltered estradiol levels in exposed animalsScience.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing phosphonic acid derivatives with trichloro-hydroxyethyl substituents, and how do reaction conditions influence esterification efficiency?

Methodological Answer: Synthesis typically involves condensation of trichloroethanol derivatives with phosphonic acid precursors. For example, diethyl esters are formed via nucleophilic substitution using diethyl phosphite under basic conditions (e.g., triethylamine), as described in the Corey oxidation and phosphite-condensation protocols . Key factors include temperature control (0–5°C for exothermic reactions), solvent polarity (methylene chloride or DMF), and stoichiometric ratios of reagents to minimize byproducts like hydrolyzed phosphates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly its phosphonate and acetate groups?

Methodological Answer: Infrared (IR) spectroscopy identifies key functional groups: P=O stretching at 1260–1280 cm⁻¹ and C-Cl vibrations at 700–750 cm⁻¹. Nuclear magnetic resonance (NMR) is critical for confirming ester linkages (e.g., diethyl groups show quartets at ~1.2–1.4 ppm for CH₃ and ~4.0–4.2 ppm for CH₂ in ¹H NMR). Mass spectrometry (MS) with exact molecular weight verification (e.g., 402.645 g/mol for related diethyl esters) ensures purity .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

Methodological Answer: Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant lab coats, and P95 respirators due to potential respiratory and dermal toxicity. Work under fume hoods to avoid inhalation of volatiles. Avoid aqueous disposal; instead, use approved organic waste streams to prevent environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects of the trichloro-hydroxyethyl group influence the reactivity of the phosphonate ester in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing trichloro group increases the electrophilicity of the adjacent phosphorus center, enhancing reactivity toward nucleophiles (e.g., amines or alcohols). Steric hindrance from the hydroxyethyl moiety, however, may reduce accessibility, necessitating polar aprotic solvents (e.g., DMF) or elevated temperatures (60–80°C) to improve reaction kinetics. Computational studies (DFT) can model transition states to optimize substituent positioning .

Q. What contradictions exist in reported crystallinity data for metal-phosphonate frameworks derived from diethyl ester precursors, and how can synthesis protocols resolve these?

Methodological Answer: Hydrothermal synthesis using diethyl esters (vs. phosphonic acids) yields larger crystals but may introduce variability in crystallinity due to incomplete hydrolysis. Evidence shows that reaction time (48–72 hours) and pH control (neutral to slightly acidic) improve reproducibility. For example, Mn-VP frameworks synthesized from diethyl vinylphosphonate exhibit higher crystallinity than those from vinylphosphonic acid .

Q. What decomposition pathways are observed under accelerated stability testing, and how do they impact experimental design for long-term studies?

Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition onset at ~160°C, releasing trichloroethylene and phosphate byproducts. Hydrolytic instability in aqueous buffers (pH < 5 or > 8) necessitates anhydrous storage with desiccants. For biological assays, use freshly prepared solutions in aprotic solvents (e.g., DMSO) to mitigate hydrolysis artifacts .

Q. How does the acetate moiety modulate the compound’s interaction with enzymatic targets (e.g., phosphatases or esterases), and what labeling strategies validate these interactions?

Methodological Answer: The acetate group acts as a leaving group in activity-based probes, enabling covalent binding to catalytic serine residues in esterases. Competitive inhibition assays with 4-nitrophenyl phosphate derivatives (e.g., N6260) quantify enzyme affinity. Radiolabeling (³²P) or biotinylation (e.g., biotin-NHS ester conjugates) facilitates pull-down assays and SDS-PAGE visualization .

Q. Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies in reported boiling points and densities for structurally similar diethyl phosphonate esters?

Methodological Answer: Variations arise from impurities (e.g., residual solvents) or measurement techniques. Predicted boiling points (e.g., 257.1°C) from computational models (EPI Suite) may differ from experimental values due to pressure calibration errors. Cross-validate using gas chromatography (GC) with internal standards and reference to high-purity samples (≥98% by HPLC) .

Q. What analytical criteria distinguish between isomeric byproducts (e.g., Z/E configurations) in synthetic mixtures of this compound?

Methodological Answer: Chiral chromatography (e.g., Chiralpak IC column) or NOESY NMR can resolve stereoisomers. For example, Z-configurations show distinct coupling constants (J = 10–12 Hz for trans-alkene protons) in ¹H NMR, while E-isomers exhibit smaller J values (~3–5 Hz) .

Properties

CAS No.

5952-42-1

Molecular Formula

C8H14Cl3O5P

Molecular Weight

327.5 g/mol

IUPAC Name

(2,2,2-trichloro-1-diethoxyphosphorylethyl) acetate

InChI

InChI=1S/C8H14Cl3O5P/c1-4-14-17(13,15-5-2)7(8(9,10)11)16-6(3)12/h7H,4-5H2,1-3H3

InChI Key

GRTYKGBPJIPJNZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(Cl)(Cl)Cl)OC(=O)C)OCC

Origin of Product

United States

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